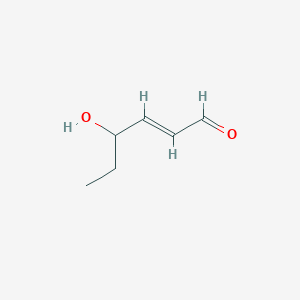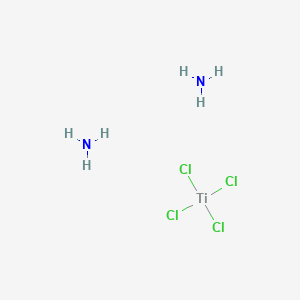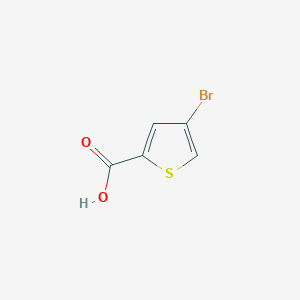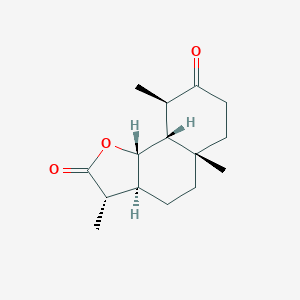
beta-Tetrahydrosantonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Tetrahydrosantonin (beta-THS) is a naturally occurring compound that belongs to the class of tetrahydroisoquinolines. It is found in various plant species such as Corydalis yanhusuo, Stephania japonica, and Fumaria officinalis. Beta-THS has attracted the attention of researchers due to its potential therapeutic properties and interesting pharmacological effects.
Mécanisme D'action
The exact mechanism of action of beta-Tetrahydrosantonin is not fully understood. However, it has been suggested that beta-Tetrahydrosantonin exerts its pharmacological effects through the modulation of several neurotransmitter systems, including the dopamine, serotonin, and opioid systems. Beta-THS has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
Beta-THS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Beta-THS has also been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response. In addition, beta-Tetrahydrosantonin has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Beta-THS has several advantages for lab experiments. It is a natural compound that can be easily obtained from plant sources. Beta-THS has also been found to have low toxicity and few side effects. However, the synthesis of beta-Tetrahydrosantonin is complex and expensive, which limits its use in large-scale experiments. In addition, the exact mechanism of action of beta-Tetrahydrosantonin is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
Beta-THS has great potential for future research. Further studies are needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its effects on the various neurotransmitter systems. In addition, more research is needed to investigate the potential therapeutic applications of beta-Tetrahydrosantonin in the treatment of various diseases. The development of more efficient synthesis methods for beta-Tetrahydrosantonin would also be beneficial for future research.
Conclusion:
In conclusion, beta-Tetrahydrosantonin is a promising compound for scientific research due to its potential therapeutic properties and interesting pharmacological effects. Beta-THS has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of beta-Tetrahydrosantonin and its potential therapeutic applications.
Méthodes De Synthèse
Beta-THS can be obtained through the extraction of its natural sources or by chemical synthesis. The chemical synthesis of beta-Tetrahydrosantonin involves the reduction of salsolinol, which is a precursor of beta-Tetrahydrosantonin. The synthesis process is complex and requires several steps, including the oxidation of salsolinol to salsoline, followed by the reduction of salsoline to beta-Tetrahydrosantonin. The yield of beta-Tetrahydrosantonin from chemical synthesis is low, and the process is expensive. Therefore, the extraction of beta-Tetrahydrosantonin from natural sources is a more feasible option.
Applications De Recherche Scientifique
Beta-THS has been extensively studied for its potential therapeutic properties. It has been shown to possess analgesic, anti-inflammatory, and neuroprotective effects. Beta-THS has also been found to have a positive effect on the cardiovascular system, respiratory system, and digestive system. Due to its various pharmacological effects, beta-Tetrahydrosantonin has been investigated for its potential use in the treatment of several diseases, including chronic pain, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
17956-11-5 |
|---|---|
Nom du produit |
beta-Tetrahydrosantonin |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1 |
Clé InChI |
BXRGGUXPWTWACZ-CIMVLWCSSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
SMILES canonique |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



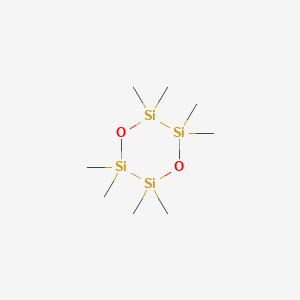


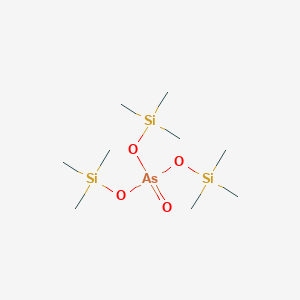



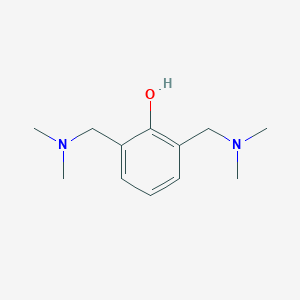
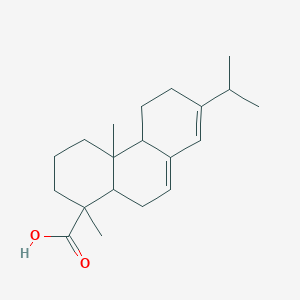
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

